molecular formula C13H27NO2 B13657592 Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate

Methyl 2-(3,3-dimethylbutylamino)-3,3-dimethyl-butanoate

Cat. No.: B13657592
M. Wt: 229.36 g/mol
InChI Key: MMVQMDJXKBGDGR-UHFFFAOYSA-N
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Description

Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a methyl ester group and a bulky tert-butyl group. The presence of these groups imparts specific chemical properties and reactivity patterns to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The synthetic route can be summarized as follows:

    Starting Material: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoic acid

    Reagent: Methanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Conditions: Reflux

Industrial Production Methods

In an industrial setting, the production of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Hydrolysis: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoic acid and methanol

    Reduction: (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The compound’s bulky tert-butyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The ester group may undergo hydrolysis in biological systems, releasing the active carboxylic acid derivative, which can then interact with its target .

Comparison with Similar Compounds

Methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate can be compared with other similar compounds, such as:

    Methyl (2S)-2-(tert-butylamino)-3,3-dimethylbutanoate: Similar structure but with a tert-butyl group instead of a 3,3-dimethylbutyl group.

    Ethyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (2S)-2-(3,3-dimethylbutylamino)-3-methylbutanoate: Similar structure but with a different substitution pattern on the butanoate chain.

The uniqueness of methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

methyl 2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate

InChI

InChI=1S/C13H27NO2/c1-12(2,3)8-9-14-10(11(15)16-7)13(4,5)6/h10,14H,8-9H2,1-7H3

InChI Key

MMVQMDJXKBGDGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCNC(C(=O)OC)C(C)(C)C

Origin of Product

United States

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